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molecular formula C7H3Cl2NO B2371333 2,7-Dichlorobenzoxazole CAS No. 86691-34-1

2,7-Dichlorobenzoxazole

Cat. No. B2371333
M. Wt: 188.01
InChI Key: QGAKWVONFSNHPN-UHFFFAOYSA-N
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Patent
US04476137

Procedure details

A mixture of 7-chloro-2-mercaptobenzoxazole (14.8 g.) and phosphorus pentachloride (29.2 g.) was heated at 160°-170° under reflux for 3 hours. The flask was fitted with a distilling head and the product was distilled in vacuo. The first two fractions were unreacted phosphorus chloride. Afterwards, the product distilled to give 2,7-dichlorobenzoxazole. This compound was reacted with hydrazine using the method described in procedure (a) of Example 1 and then reacted with acrylonitrile using procedure (c) of Example 1 to give 3-[1-(7-chloro-2-benzoxazolyl)hydrazino]propanenitrile, m.p. 114°-115° C.
Quantity
14.8 g
Type
reactant
Reaction Step One
Quantity
29.2 g
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:10]2[O:9][C:8](S)=[N:7][C:6]=2[CH:5]=[CH:4][CH:3]=1.P(Cl)(Cl)(Cl)(Cl)[Cl:13]>>[Cl:13][C:8]1[O:9][C:10]2[C:2]([Cl:1])=[CH:3][CH:4]=[CH:5][C:6]=2[N:7]=1

Inputs

Step One
Name
Quantity
14.8 g
Type
reactant
Smiles
ClC1=CC=CC=2N=C(OC21)S
Name
Quantity
29.2 g
Type
reactant
Smiles
P(Cl)(Cl)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated at 160°-170°
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 3 hours
Duration
3 h
CUSTOM
Type
CUSTOM
Details
The flask was fitted with a distilling head
DISTILLATION
Type
DISTILLATION
Details
the product was distilled in vacuo
DISTILLATION
Type
DISTILLATION
Details
Afterwards, the product distilled

Outcomes

Product
Name
Type
product
Smiles
ClC=1OC2=C(N1)C=CC=C2Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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